L-N-Boc-6-chlorotryptophan chemical properties
L-N-Boc-6-chlorotryptophan chemical properties
An In-depth Technical Guide to L-N-Boc-6-chlorotryptophan: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and peptide chemistry, the strategic modification of amino acid building blocks is a critical driver of innovation. L-N-Boc-6-chlorotryptophan, a halogenated and protected derivative of the essential amino acid L-tryptophan, stands out as a pivotal precursor for synthesizing novel peptides and complex organic molecules. The introduction of a chlorine atom at the 6-position of the indole ring can significantly alter the parent molecule's electronic properties and lipophilicity, potentially enhancing metabolic stability and biological activity.
The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is fundamental to its utility in peptide synthesis. This acid-labile protecting group ensures the selective formation of peptide bonds at the C-terminus without unwanted side reactions at the N-terminus, a cornerstone of controlled peptide chain elongation.[1][] This guide offers a comprehensive technical overview of L-N-Boc-6-chlorotryptophan, detailing its chemical and physical properties, a robust synthesis protocol, and its strategic application in peptide synthesis for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The unique structural features of L-N-Boc-6-chlorotryptophan dictate its physical and chemical behavior. The presence of the bulky, lipophilic Boc group and the chloro-substituted indole ring significantly influences its solubility and spectral characteristics.
| Property | Value | Source |
| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(6-chloro-1H-indol-3-yl)propanoic acid | Computed |
| Molecular Formula | C₁₆H₁₉ClN₂O₄ | [3] |
| Molecular Weight | 338.79 g/mol | [3] |
| CAS Number | 1234875-52-5 | [4] |
| Appearance | Typically an off-white to white solid | [] |
| Melting Point | 244-246°C (for the parent compound 6-Chloro-L-tryptophan) | [] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in water. | Inferred from structure |
Spectral Characteristics
¹H NMR Spectroscopy: The proton NMR spectrum of L-N-Boc-6-chlorotryptophan is expected to show characteristic signals. The nine protons of the tert-butyl group will appear as a singlet around 1.4 ppm. The protons on the indole ring will be observed in the aromatic region (approximately 7.0-7.6 ppm), with their splitting patterns influenced by the chloro-substituent. The α- and β-protons of the amino acid backbone will appear in the 3.0-4.7 ppm range.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid (around 155 ppm and 175 ppm, respectively). The carbons of the indole ring will resonate in the 110-140 ppm region, and the quaternary and methyl carbons of the Boc group will be visible in the upfield region.[6]
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a common technique for characterizing this molecule. The expected [M-H]⁻ ion in negative mode would be at m/z 337.1, showing a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[]
Synthesis and Purification
The synthesis of L-N-Boc-6-chlorotryptophan is typically achieved through the N-protection of the parent amino acid, 6-chloro-L-tryptophan, using di-tert-butyl dicarbonate (Boc₂O). The causality behind this choice lies in the mild reaction conditions and the high yield of the Boc-protection reaction.[7]
Experimental Protocol: Synthesis of L-N-Boc-6-chlorotryptophan
Materials:
-
6-chloro-L-tryptophan[8]
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane and Water (as a solvent system)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) as a base
-
Ethyl acetate (EtOAc) for extraction
-
5% Citric acid solution for workup
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 6-chloro-L-tryptophan (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Add a suitable base such as triethylamine (1.5 equivalents) or sodium bicarbonate (2 equivalents) to the solution and stir until the amino acid is fully dissolved. The base is crucial for deprotonating the amino group, making it nucleophilic.
-
Boc-Protection: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise. Allow the reaction to proceed at room temperature for 4-12 hours.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Workup:
-
Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution. This step protonates the carboxylic acid, making the product extractable into an organic solvent.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to yield pure L-N-Boc-6-chlorotryptophan.
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Synthesis Workflow Diagram```dot
Caption: The iterative cycle of Boc solid-phase peptide synthesis (SPPS).
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling L-N-Boc-6-chlorotryptophan.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. [9]* Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. [10]* Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is typically 2-8 °C to ensure long-term stability. [9]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. [9]
Conclusion
L-N-Boc-6-chlorotryptophan is a specialized amino acid derivative with significant utility in peptide synthesis and drug development. Its N-terminal Boc group allows for its seamless integration into Boc-SPPS workflows, while the 6-chloro substituent on the indole ring provides a strategic tool for modulating the physicochemical and biological properties of the resulting peptides. A thorough understanding of its properties, synthesis, and applications empowers researchers to leverage this valuable building block in the design and creation of novel therapeutic agents and research tools.
References
- [Journal of the Chemical Society, Chemical Communications] Synthesis, Properties, and Use of Nin-Boc-tryptophan Deriv
- [RSC Publishing] Synthesis, properties, and use of Nin-Boc-tryptophan derivatives.
- [Google Patents] Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures. US5300651A.
- [National Institutes of Health] Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. PMC.
- [ChemicalBook] 6-CHLORO-L-TRYPTOPHAN synthesis.
- [Advanced ChemTech] Fmoc-Trp(Boc)
- [Santa Cruz Biotechnology] Fmoc-6-chloro L-Tryptophan | CAS 908847-42-7.
- [Safety Data Sheet] Safety Data Sheet for N-α-Fmoc-N-in-tert-Boc-L-tryptophan.
- [PubChem] 6-chloro-L-tryptophan.
- [MedChemExpress] 6-Chloro-L-tryptophan | Amino Acid Deriv
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- [Fisher Scientific] SAFETY D
- [Human Metabolome Database] 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000929).
- [BOC Sciences] CAS 33468-35-8 6-Chloro-L-tryptophan.
- [AAPPTec] Boc-L-Amino Acids for Peptide Synthesis.
- [ChemicalBook] L-N-Boc-6-chlorotryptophan | 1234875-52-5.
- [ChemicalBook] Boc-6-chloro-D-tryptophan CAS#: 1217738-82-3.
- [National Institutes of Health] Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed.
- [BOC Sciences] BOC-amino acids (tert-butyloxycarbonyl-protected)
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- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]
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